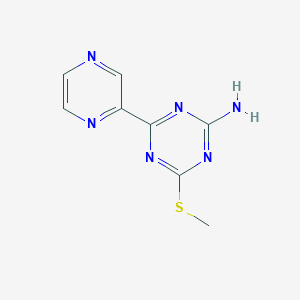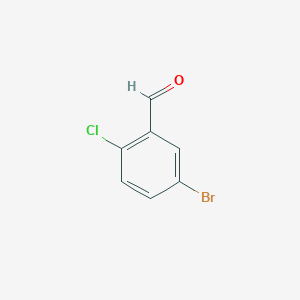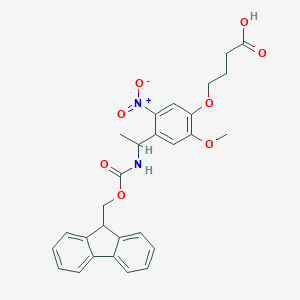
Fmoc-光连接剂
描述
Synthesis Analysis
The Fmoc solid-phase synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a resin. The process utilizes Fmoc-protected amino acids, which, upon coupling and subsequent removal of the Fmoc group, allows for the elongation of the peptide chain. This approach has been refined to include peptide thioesters using a safety-catch sulfonamide linker, demonstrating the versatility of the Fmoc strategy in generating various peptide derivatives with high purity and minimal racemization (Ollivier et al., 2005).
科学研究应用
表面结合肽的质谱检测:与表面共价结合的 Fmoc 衍生肽可以有效地电离用于激光解吸光电离质谱。Fmoc 标签充当电离标记,降低配合物的电离电位,以有效检测与表面结合的分子种类 (Edirisinghe 等人,2004)。
肽硫酯的固相合成:Fmoc 固相合成方法用于肽硫酯,说明了其在肽合成中的多功能性 (Ollivier 等人,2005)。
受保护的肽片段的合成:Fmoc 衍生物用于合成受保护的肽片段,这些片段可以在保留其保护基团的情况下在中性条件下从固体载体中释放 (Osborn 和 Robinson,1993)。
异羟肟酸的合成:利用 N-Fmoc-羟胺,已经开发出一种高负载、酸不稳定的固相树脂,该树脂带有羟胺连接基,展示了 Fmoc 在构建异羟肟酸(包括肽基异羟肟酸)中的用途 (Mellor、Mcguire 和 Chan,1997)。
肽合成的主链酰胺连接基 (BAL) 策略:采用 Fmoc 化学的主链酰胺连接基策略已经开发用于制备 C 末端修饰的肽,展示了 Fmoc 在肽合成中的适应性 (Alsina、Yokum、Albericio 和 Bárány,1999)。
生物聚合物阵列的 SAM 的可逆保护和反应模式:Fmoc 用于可逆保护金表面上的胺和羟基封端的烷硫醇自组装单层 (SAM),证明了其在 DNA 阵列制造中的适用性 (Frutos、Brockman 和 Corn,2000)。
肽 C 末端缩氨酮和醛的合成:基于 Fmoc 的方法已用于合成肽 C 末端缩氨酮和醛,保持立体化学完整性 (Patterson 和 Ramage,1999)。
微反应器中的寡糖合成:Fmoc 保护的葡萄糖基磷酸结构单元用于在微反应器中组装寡糖,突出了其在糖基化和寡糖合成中的作用 (Carrel、Geyer、Codée 和 Seeberger,2007)。
安全和危害
Fmoc-Photo-Linker may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn when handling Fmoc-Photo-Linker .
未来方向
属性
IUPAC Name |
4-[4-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-2-methoxy-5-nitrophenoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O8/c1-17(22-14-25(36-2)26(15-24(22)30(34)35)37-13-7-12-27(31)32)29-28(33)38-16-23-20-10-5-3-8-18(20)19-9-4-6-11-21(19)23/h3-6,8-11,14-15,17,23H,7,12-13,16H2,1-2H3,(H,29,33)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWESTWISAMMBBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)O)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392737 | |
| Record name | AG-E-12696 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Photo-Linker | |
CAS RN |
162827-98-7 | |
| Record name | AG-E-12696 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{4-[1-(Fmoc)ethyl]-2-methoxy-5-nitrophenoxy}butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B64755.png)
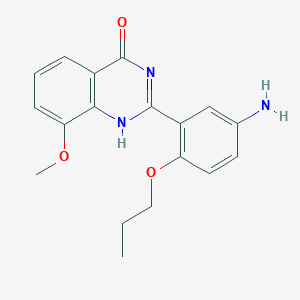


![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64768.png)


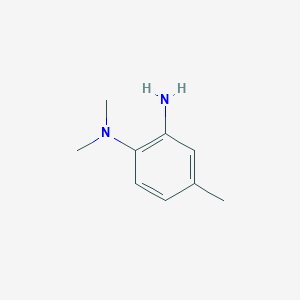
![[3-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B64780.png)
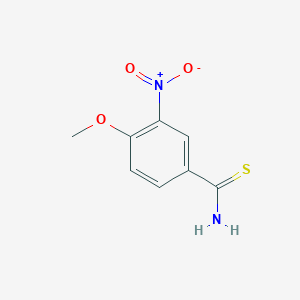
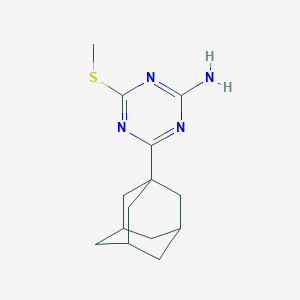
![1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B64785.png)
